molecular formula C7H9BrClNO2S B6244780 (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride CAS No. 2408938-48-5

(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride

Cat. No.: B6244780
CAS No.: 2408938-48-5
M. Wt: 286.6
InChI Key:
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Description

“(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), a bromothiophene group, and a hydrochloride group. The “2S” indicates the stereochemistry of the molecule, meaning it has a specific spatial arrangement of its atoms .


Molecular Structure Analysis

The molecule contains a bromothiophene group, which is a five-membered ring containing sulfur and a bromine-substituted carbon. It also contains an amino group (-NH2) and a carboxylic acid group (-COOH), which are common functional groups in organic chemistry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group might participate in acid-base reactions, while the carboxylic acid group could undergo reactions such as esterification or amide formation. The bromine atom on the thiophene ring could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could enhance its solubility in water. The bromothiophene group might contribute to its aromaticity .

Mechanism of Action

The mechanism of action of this compound is not clear without further context. If it’s a pharmaceutical compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future research directions for this compound could be diverse, depending on its potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or as a building block in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "5-bromothiophene-3-carboxylic acid", "N,N-dimethylformamide (DMF)", "thionyl chloride", "L-alanine", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Conversion of 5-bromothiophene-3-carboxylic acid to 5-bromothiophene-3-carboxylic acid chloride using thionyl chloride in DMF.", "Step 2: Reaction of 5-bromothiophene-3-carboxylic acid chloride with L-alanine in DMF to form (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid.", "Step 3: Purification of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid by recrystallization from diethyl ether.", "Step 4: Conversion of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid to its hydrochloride salt by treatment with hydrochloric acid.", "Step 5: Isolation of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride by filtration and drying over magnesium sulfate." ] }

CAS No.

2408938-48-5

Molecular Formula

C7H9BrClNO2S

Molecular Weight

286.6

Purity

95

Origin of Product

United States

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